

Comparative analysis of the biological activity of 3-Methoxypyridin-4-amine derivatives

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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

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Comparative Analysis of Methoxypyridine Amine Derivatives as PI3K/mTOR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a key factor in the development and progression of various cancers, making dual inhibitors of PI3K and mTOR promising therapeutic agents.[\[1\]](#)[\[2\]](#)

Biological Activity Data

The following tables summarize the in vitro enzyme inhibitory activity and antiproliferative activity of three series of synthesized sulfonamide methoxypyridine derivatives. The inhibitory activity against PI3K α and mTOR was determined, alongside the antiproliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines.

Table 1: Biological Activity of Benzo[2][3]thiopheno[3,2-d]pyrimidine Derivatives

Compound	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	MCF-7 IC ₅₀ (μ M)	HCT-116 IC ₅₀ (μ M)
11a	>1000	ND	>50	>50
11b	890	ND	45.3	38.1
11c	760	ND	38.9	31.2
11d	650	ND	33.1	28.9
11e	540	ND	28.7	24.5
11f	430	ND	22.4	19.8
11g	320	ND	18.9	15.6
11h	210	ND	14.5	11.3
11i	150	ND	10.2	8.7
11j	98	ND	7.8	6.5
11k	76	ND	5.4	4.3
11l	54	ND	3.1	2.8
HS-173	8.9	ND	0.87	0.65
Omipalisib	1.2	25	0.12	0.09

ND: Not Determined

Table 2: Biological Activity of Pyridine[2,3-d]pyrimidine Derivatives

Compound	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	MCF-7 IC ₅₀ (μ M)	HCT-116 IC ₅₀ (μ M)
17a	>1000	ND	>50	>50
17b	920	ND	48.7	41.2
17c	810	ND	41.2	35.6
17d	730	ND	36.5	30.1
17e	610	ND	30.1	25.8
17f	520	ND	25.4	21.3
17g	410	ND	20.1	17.8
17h	330	ND	16.7	13.4
17i	240	ND	12.3	10.1
17j	180	ND	9.8	7.6
17k	110	ND	6.5	5.2
17l	85	ND	4.3	3.9
HS-173	8.9	ND	0.87	0.65
Omipalisib	1.2	25	0.12	0.09

ND: Not Determined

Table 3: Biological Activity of Quinoline Derivatives

Compound	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	MCF-7 IC ₅₀ (μ M)	HCT-116 IC ₅₀ (μ M)
22a	560	ND	29.8	25.4
22b	430	ND	23.1	19.8
22c	0.22	23	0.13	0.02
22d	310	ND	18.7	15.4
22e	220	ND	14.3	11.9
22f	150	ND	10.1	8.5
22g	95	ND	7.6	6.3
22h	68	ND	5.2	4.1
22i	45	ND	3.9	3.2
22j	31	ND	2.8	2.1
22k	19	ND	1.9	1.5
22l	12	ND	1.2	0.9
HS-173	8.9	ND	0.87	0.65
Omipalisib	1.2	25	0.12	0.09

ND: Not Determined

Among the synthesized compounds, derivative 22c, which features a quinoline core, demonstrated the most potent inhibitory activity against PI3K α and mTOR, with IC₅₀ values of 0.22 nM and 23 nM, respectively.^[4] This compound also exhibited strong antiproliferative effects against both MCF-7 and HCT-116 cancer cell lines.^[4]

Experimental Protocols Chemistry

The synthesis of the target sulfonamide methoxypyridine derivatives involved a multi-step process. A key step was the Suzuki coupling reaction to form the carbon-carbon bond between

the methoxypyridine moiety and the different aromatic skeletons. For the synthesis of the borate intermediate, 2,4-difluorobenzenesulfonyl chloride was condensed with 5-bromo-2-methoxypyridin-3-amine, followed by a Miyaura borylation.^[4] The respective aromatic cores (benzo[2][3]thiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline) were synthesized through separate established routes and then coupled with the borate ester to yield the final compounds.^[4] All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and HRMS.^[4]

In Vitro Kinase Assays

The inhibitory activity of the compounds against PI3K α and mTOR was evaluated using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound were incubated together. After the reaction, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP produced and is used to determine the kinase activity. IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The antiproliferative activity of the compounds was assessed using the MTT assay. Cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

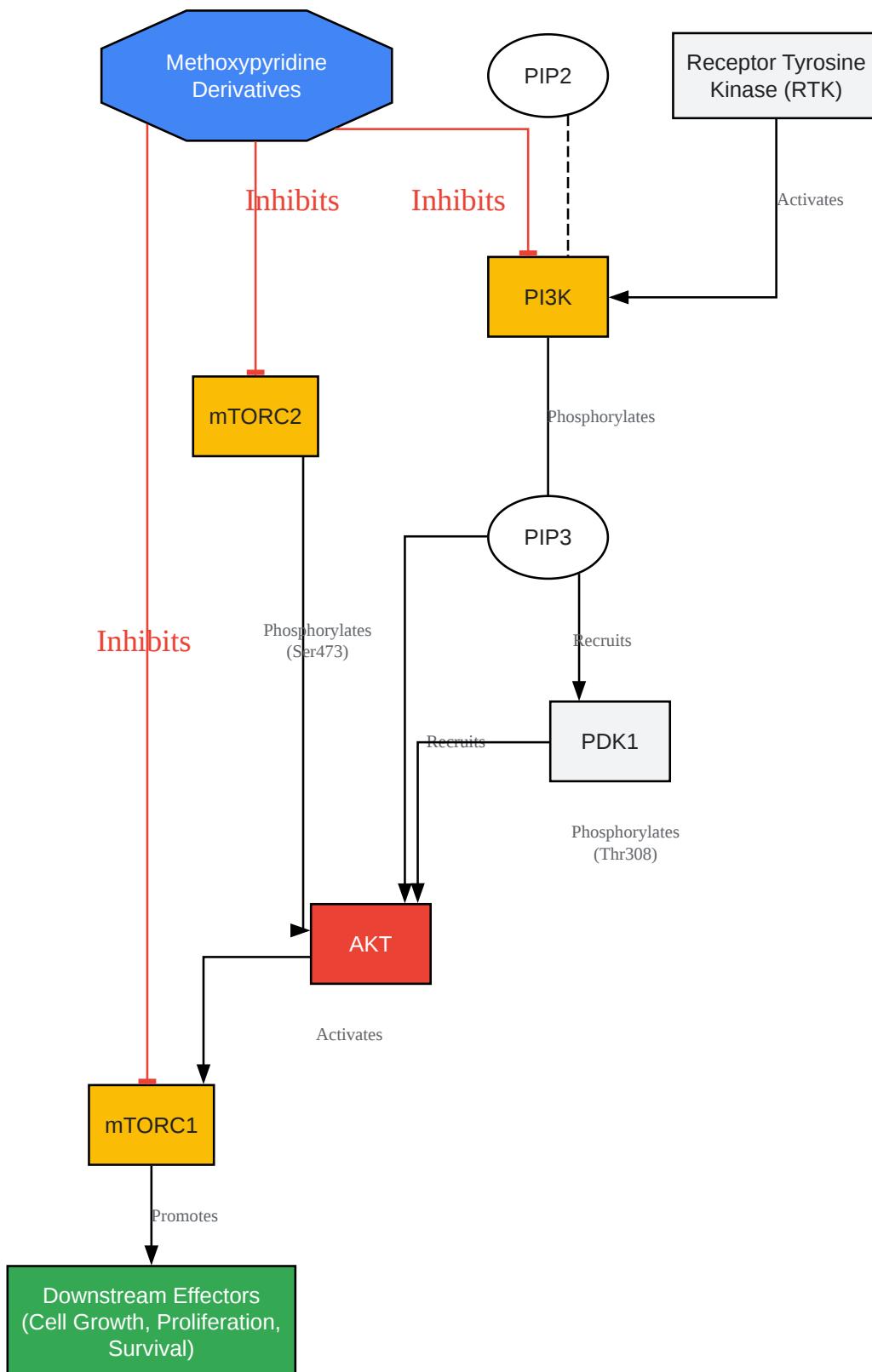
Western Blot Analysis

To confirm the mechanism of action, the effect of the most potent compound, 22c, on the PI3K/Akt/mTOR signaling pathway was investigated using Western blot analysis. HCT-116 cells were treated with different concentrations of compound 22c. After treatment, the cells were lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against total and phosphorylated forms of key proteins in the

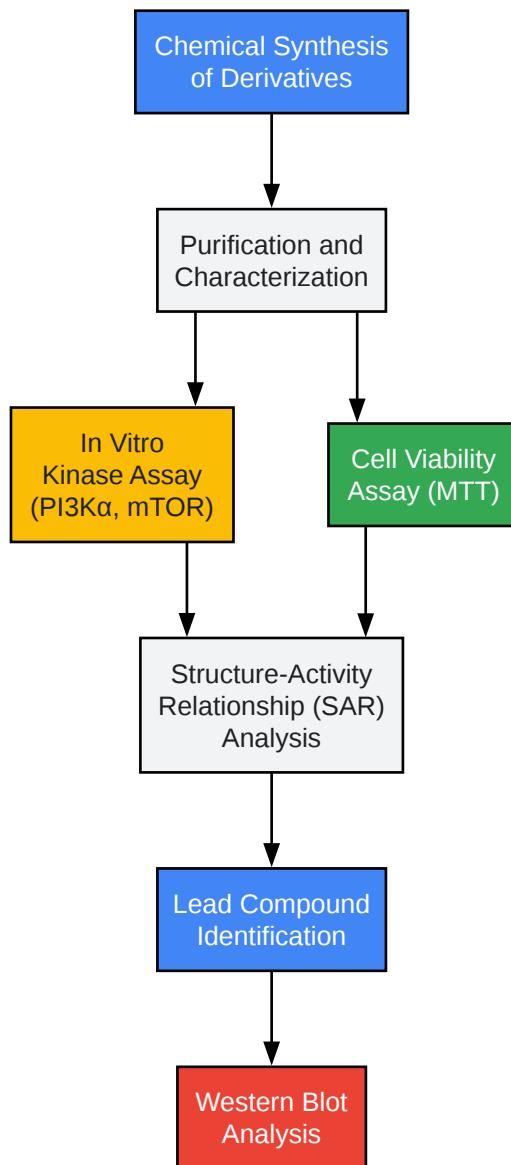
pathway, such as AKT. After incubation with secondary antibodies, the protein bands were visualized, and the changes in phosphorylation levels were quantified. The results showed that compound 22c could decrease the phosphorylation of AKT at low concentrations.[\[4\]](#)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by the methoxypyridine derivatives and the general experimental workflow for their evaluation.

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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.



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Caption: Experimental Workflow for Inhibitor Evaluation.

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